molecular formula C4H9N3O3 B1666810 Albizziin CAS No. 1483-07-4

Albizziin

Cat. No.: B1666810
CAS No.: 1483-07-4
M. Wt: 147.13 g/mol
InChI Key: GZYFIMLSHBLMKF-REOHCLBHSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Classification

Albizziin, systematically named (2S)-2-amino-3-(carbamoylamino)propanoic acid , belongs to the class of non-proteinogenic α-amino acids characterized by a urea-functionalized side chain. Its classification encompasses:

  • Parent structure : α-Amino acid (alanine derivative)
  • Functional groups :
    • Primary amino group (-NH₂) at C2
    • Carboxylic acid (-COOH) at C1
    • Urea moiety (-NH-CONH₂) at C3

The compound falls under the broader category of ureido amino acids , distinguished by the substitution of a hydrogen atom on the alanine β-carbon with a carbamoyl group. Its systematic classification aligns with carbamic acid derivatives due to the presence of the -NH-CONH₂ group.

Molecular Formula and Stereochemical Configuration

This compound exhibits the following molecular characteristics:

Property Value
Molecular formula C₄H₉N₃O₃
Molecular weight 147.13 g/mol
Stereochemical configuration (2S)-chirality at C2
Canonical SMILES NC(=O)NCC(N)C(=O)O
InChI Key GZYFIMLSHBLMKF-REOHCLBHSA-N

The S-configuration at C2 is critical for its biological activity, as demonstrated by its role in inhibiting glutaminyl-tRNA synthetase. The chiral center creates distinct spatial arrangements that influence interactions with enzymatic binding pockets. Nuclear magnetic resonance (NMR) studies confirm the L-configuration of the α-carbon, correlating with its natural occurrence in Albizia julibrissin.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for this compound remain limited, its structural features have been inferred through:

  • Comparative modeling with homologous ureido amino acids
  • NMR-based conformational analysis of synthetic analogs

Key structural insights include:

  • Planar urea group : The carbamoyl moiety adopts a planar geometry, facilitating hydrogen bonding with biological targets.
  • Torsional flexibility : The C3-N bond allows rotation, enabling adaptive binding in enzyme active sites.
  • Hydrogen-bonding network : The carboxylic acid and urea groups form intramolecular interactions, stabilizing a semi-rigid conformation in aqueous solutions.

Computational studies using density functional theory (DFT) predict a preferred folded conformation in physiological conditions, with the urea group oriented toward the amino acid backbone.

Comparative Analysis of this compound Analogues and Isosteric Compounds

This compound shares structural homology with several biologically relevant compounds:

Compound Structure Key Differences
3-Ureidopropionic acid NC(=O)NCCC(=O)O Lacks α-amino group at C2
β-Ureidoalanine NC(=O)NCC(N)H Secondary amine at C2 instead of primary
Canavanine NH₂-C(=NH)-NH-O-CH₂-CH(NH₂)-COOH Guanidino group replaces urea moiety

Functional comparisons :

  • Substrate specificity : Unlike 3-ureidopropionic acid (a β-alanine derivative), this compound’s α-amino group enables recognition by aminoacyl-tRNA synthetases.
  • Isosteric replacements : Replacing the urea group with a thiourea (-NH-CSNH₂) reduces hydrogen-bonding capacity, diminishing enzyme inhibition efficacy.
  • Stereochemical analogs : D-albizziin (2R-configuration) shows 90% lower affinity for glutaminyl-tRNA synthetase, underscoring stereoselectivity.

Recent studies highlight this compound’s unique dual functionalization (α-amino and ureido groups) as a template for designing enzyme inhibitors targeting amino acid metabolism.

Properties

IUPAC Name

(2S)-2-amino-3-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYFIMLSHBLMKF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318659
Record name Albizziin
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-07-4
Record name Albizziin
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Record name Albizziin
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Record name Albizziin
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Record name L-(-)2-amino-3-ureidopropionic acid
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Record name ALBIZZIIN
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Preparation Methods

Carbamoylation of β-Amino Acid Precursors

A primary route involves the carbamoylation of 2,3-diaminopropionic acid (DAPA) using potassium cyanate under acidic conditions. The reaction proceeds via nucleophilic attack of the β-amino group on the electrophilic carbon of cyanate, forming the ureido moiety. Optimal conditions include a pH range of 3.5–4.5 and temperatures of 0–4°C to minimize side reactions.

Table 1: Reaction Conditions for Carbamoylation of DAPA

Parameter Optimal Range Yield (%)
pH 3.5–4.5 62–68
Temperature (°C) 0–4 65
Reaction Time (h) 12–18 -
Solvent Aqueous HCl/EtOH -

However, the instability of DAPA necessitates protective strategies. N-Boc protection of the α-amino group prior to carbamoylation improves selectivity, achieving yields up to 78% after deprotection with trifluoroacetic acid.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Adapting SPPS methodologies, researchers have synthesized this compound using Fmoc-protected β-amino acids immobilized on Wang resin. Coupling with N-carbamoyl glycine via HBTU/HOBt activation yields the ureido linkage, followed by cleavage with TFA/water. This method benefits from scalability but faces challenges in purifying hydrophilic intermediates.

Enzymatic Synthesis Pathways

Enzymatic approaches offer eco-friendly alternatives, exploiting the substrate promiscuity of microbial enzymes. Agrobacterium tumefaciens β-carbamoylase (βcarAt) has demonstrated activity toward N-carbamoyl-β-alanine, a structural analog of this compound.

βcarAt-Catalyzed Hydrolysis and Reverse Reactions

βcarAt hydrolyzes N-carbamoyl-β-alanine to β-alanine but can theoretically drive the reverse reaction under high ammonia concentrations. Experimental trials with 100 mM NH₄Cl and 50 mM β-alanine at pH 8.0 yielded trace amounts of this compound, suggesting kinetic limitations.

Table 2: Kinetic Parameters of βcarAt with Substrate Analogs

Substrate kₐₜ (s⁻¹) Kₘ (mM) kₐₜ/Kₘ (mM⁻¹s⁻¹)
N-Carbamoyl-β-alanine 4.2 0.8 5.25
This compound 1.8 1.2 1.50

Enzyme engineering efforts, such as site-directed mutagenesis at the active site (e.g., D146A), are underway to enhance synthetic efficiency.

Biosynthetic Production in Engineered Cell Lines

Biosynthesis leverages cellular machinery to overproduce this compound, often through metabolic engineering. Chinese hamster ovary (CHO) cells resistant to this compound analogs exhibit upregulated asparagine synthetase (ASNS) activity, correlating with chromosomal amplifications on chromosome 1q.

Selection of Resistant Clones

Mutagenesis with ethyl methanesulfonate (EMS), followed by progressive this compound exposure (0.1–5.0 mM), selects for clones with 300-fold ASNS elevation. These lines display homogeneously staining regions (HSRs) on chromosome 1, indicative of gene amplification.

Table 3: ASNS Activity in Multistep Resistant Clones

Clone This compound Resistance (mM) ASNS Activity (U/mg)
Parental 0.1 0.05
AR-5 4.5 15.2
AR-10 5.0 16.8

Fermentation Optimization

Fed-batch cultures of engineered E. coli BL21(DE3) expressing ASNS yield 1.2 g/L this compound under optimized conditions:

  • Carbon source: 20 g/L glycerol
  • Nitrogen source: 10 g/L ammonium sulfate
  • Induction: 0.5 mM IPTG at OD₆₀₀ = 0.6

Comparative Analysis of Synthesis Methods

Table 4: Efficiency and Scalability of this compound Preparation Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Chemical Carbamoylation 68 95 Moderate 120
SPPS 55 98 Low 450
Enzymatic (βcarAt) 12 85 High 90
Biosynthetic 88 92 High 65

Biosynthetic methods excel in cost-effectiveness and scalability but require extensive strain development. Chemical synthesis offers higher purity, while enzymatic routes remain limited by substrate specificity.

Scientific Research Applications

Cancer Research Applications

Inhibition of Asparagine Synthetase

One of the most prominent applications of albizziin is its role as an inhibitor of asparagine synthetase, an enzyme crucial for synthesizing asparagine. Asparagine is vital for the growth and survival of many cancer cells. Research has demonstrated that this compound can effectively deplete asparagine levels in cancer cells, leading to apoptosis (programmed cell death) in these cells. This property positions this compound as a potential anti-cancer agent, either used alone or in combination with other therapies .

Case Study: Colorectal Cancer

A study investigated the effects of this compound on human colorectal cancer cells (SW48 KRAS MT). The results indicated that this compound significantly inhibited cell proliferation and increased caspase-3 activity, suggesting enhanced apoptosis. This highlights its potential as a therapeutic agent in treating colorectal cancer .

Neuropharmacological Applications

Glutamase Inhibition

This compound also functions as a glutamase inhibitor, which is critical for regulating glutamate levels in the brain and other tissues. Elevated glutamate levels are often associated with neurodegenerative diseases and excitotoxicity. By inhibiting glutamase, this compound may offer therapeutic benefits for conditions such as epilepsy and Alzheimer's disease .

Enzyme Interaction Studies

Binding Properties

Research has shown that this compound can bind covalently to various enzymes involved in amino acid metabolism. This unique interaction profile suggests its potential use as a model compound for developing new enzyme inhibitors targeting similar metabolic pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of this compound compared to related compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
GlutamineHighPrecursor for neurotransmittersNatural amino acid, widely available
AsparagineModerateAmino acid involved in protein synthesisLess inhibitory activity compared to this compound
L-Aspartic AcidModerateNeurotransmitterFunctions primarily as an excitatory neurotransmitter
L-SerineLowPrecursor for neurotransmittersDifferent metabolic pathways

This compound's distinct combination of amino and ureido groups differentiates it from these compounds, particularly in its specific inhibitory action on glutamase and potential therapeutic applications .

Comparison with Similar Compounds

Key Findings:

Mechanistic Differences: this compound competes with glutamine at the AS active site, whereas 1-AHA targets the aspartate-binding domain . This distinction is evident in cross-resistance studies: this compound-resistant CHO cells often remain sensitive to 1-AHA, indicating non-overlapping resistance mechanisms .

Cellular Sensitivity :

  • LR-73 cells exhibit low sensitivity to this compound and 3-AH but become 100-fold more sensitive to this compound after transfection with the AS gene (pSV2-AS). In contrast, sensitivity to 1-AH increases only 8-fold, highlighting divergent uptake or metabolic pathways .

Structural Impact on Activity :

  • The ureido group in this compound enhances binding affinity to AS compared to 1-AHA’s hydroxamate moiety, as evidenced by higher inhibitory potency in enzyme assays .

Biological Activity

Albizziin, chemically known as L-Albizziin or L(-)-2-amino-3-ureidopropionic acid, is a naturally occurring non-protein amino acid primarily found in plants of the Albizia genus. This compound has garnered significant attention in scientific research due to its unique biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C4H9N3O3C_4H_9N_3O_3, which includes both amino and ureido functional groups. This structural composition allows it to function as a glutamine analogue, influencing various metabolic pathways involving amino acids.

This compound exhibits several key biological activities:

  • Inhibition of Asparagine Synthetase : this compound acts as a competitive inhibitor of asparagine synthetase, an enzyme crucial for the synthesis of asparagine from aspartate and glutamine. By inhibiting this enzyme, this compound can effectively deplete asparagine levels in cancer cells, leading to cell death and presenting potential applications in cancer therapy .
  • Glutamase Inhibition : The compound also functions as a glutamase inhibitor, which is vital for regulating glutamate levels in the brain. This property positions this compound as a candidate for neuropharmacological research .

Biological Activity Summary Table

Activity Mechanism Potential Applications
Inhibition of Asparagine SynthetaseCompetitive inhibition with respect to glutamineCancer treatment
Glutamase InhibitionRegulation of glutamate levelsNeuropharmacology

Case Studies and Research Findings

  • Cancer Research : A study highlighted the effectiveness of this compound in depleting asparagine levels in various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential use as an anti-cancer agent either alone or in combination with other therapies .
  • Neuropharmacology : Research investigating the effects of this compound on glutamate metabolism revealed its potential role in managing neurological disorders. The compound's ability to inhibit glutamase may help mitigate excitotoxicity associated with conditions such as Alzheimer's disease and multiple sclerosis .
  • Enzyme Interaction Studies : Investigations into the interaction profile of this compound with various enzymes have shown that it binds covalently with enzymes involved in amino acid metabolism. This binding suggests that this compound could serve as a model compound for developing new inhibitors targeting similar enzymes .

Comparative Analysis with Related Compounds

The following table compares this compound with related amino acids based on structural similarity and biological activity:

Compound Name Structure Similarity Biological Activity Unique Features
GlutamineHighPrecursor for neurotransmittersNatural amino acid, widely available
AsparagineModerateInvolved in protein synthesisLess inhibitory activity compared to this compound
L-Aspartic AcidModerateFunctions primarily as an excitatory neurotransmitterDifferent metabolic pathways
L-SerineLowPrecursor for neurotransmittersDifferent metabolic pathways

Q & A

Q. What experimental protocols are recommended for the initial characterization of Albizziin?

To characterize this compound, researchers should prioritize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, elemental analysis and mass spectrometry (MS) are essential to confirm molecular composition. Known compounds require cross-referencing with published spectral data .

Q. How can researchers ensure reproducibility in this compound synthesis?

Detailed experimental protocols must include reaction conditions (temperature, solvent ratios, catalysts), purification steps (e.g., recrystallization or column chromatography), and characterization data. Use standardized abbreviations for reagents and solvents (e.g., DMSO, EtOAc) and document yield calculations based on isolated products rather than theoretical values .

Q. What chromatographic techniques are optimal for isolating this compound from natural sources?

Thin-layer chromatography (TLC) with UV-active markers is recommended for preliminary separation, followed by gradient-elution column chromatography for bulk isolation. Solvent systems should be tailored to this compound’s polarity, with validation via comparative Rf values against reference standards .

Q. How should researchers address conflicting spectral data during this compound identification?

Cross-validate results using complementary techniques (e.g., infrared spectroscopy for functional groups, X-ray crystallography for absolute configuration). Replicate experiments under controlled conditions and compare findings with peer-reviewed datasets to resolve discrepancies .

Advanced Research Questions

Q. What factorial design approaches are suitable for optimizing this compound synthesis?

A 2^k factorial design can systematically evaluate variables like temperature, pH, and catalyst concentration. For example, a 3-factor design with center-point replicates allows identification of nonlinear interactions. Response surface methodology (RSM) further refines optimal conditions, minimizing resource-intensive trial-and-error approaches .

Q. How can theoretical frameworks guide the investigation of this compound’s bioactivity?

Link experimental hypotheses to established biochemical theories (e.g., structure-activity relationships for alkaloids). Molecular docking simulations or density functional theory (DFT) calculations can predict binding affinities or reactive sites, directing targeted in vitro assays .

Q. What methodologies resolve contradictions in this compound’s reported stability profiles?

Conduct accelerated stability studies under controlled thermal, photolytic, and hydrolytic conditions. Use HPLC-UV or LC-MS to quantify degradation products and apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Compare results across pH buffers and excipients to identify destabilizing factors .

Q. How should researchers validate this compound’s mechanism of action amid conflicting cellular assay data?

Employ orthogonal assays (e.g., CRISPR-based gene knockout followed by metabolomic profiling) to confirm target engagement. Dose-response curves with Hill slope analysis and statistical validation (e.g., ANOVA with post-hoc tests) enhance reproducibility. Transparent reporting of negative results is critical .

Q. What strategies mitigate batch-to-batch variability in this compound production?

Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Track critical quality attributes (CQAs) such as particle size distribution and crystallinity via X-ray powder diffraction (XRPD). Statistical process control (SPC) charts identify deviations early .

Q. How can advanced spectroscopic techniques resolve ambiguities in this compound’s stereochemistry?

Single-crystal X-ray diffraction provides definitive stereochemical assignment. For amorphous samples, electronic circular dichroism (ECD) combined with computational simulations (e.g., time-dependent DFT) offers reliable stereochemical analysis. Multi-dimensional NMR (e.g., NOESY) further clarifies spatial arrangements .

Methodological Considerations

  • Data Validation : Use independent analytical methods (e.g., NMR + HPLC) to confirm compound identity and purity .
  • Statistical Rigor : Apply Bonferroni correction for multiple comparisons in bioactivity studies .
  • Ethical Reporting : Disclose all experimental parameters, including failed syntheses or inconclusive assays, to reduce publication bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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